molecular formula C19H24ClN3O B2514751 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine CAS No. 1214809-47-8

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine

Cat. No.: B2514751
CAS No.: 1214809-47-8
M. Wt: 345.87
InChI Key: HCDBDJQHNMPKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-yl piperidine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylamine with propargyl bromide to form the intermediate compound, which is then reacted with piperazine and piperidine-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Similar in structure but lacks the chlorophenyl group.

    1-(3-Chlorophenyl)prop-2-en-1-amine: Contains the chlorophenyl group but differs in the rest of the structure.

Uniqueness

1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine is unique due to its combination of a chlorophenyl group and a prop-2-yn-1-yl piperidine-2-carbonyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-2-9-22-10-4-3-8-18(22)19(24)23-13-11-21(12-14-23)17-7-5-6-16(20)15-17/h1,5-7,15,18H,3-4,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBDJQHNMPKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.